9-amino-11-oxo-7-(3,4,5-trimethoxyphenyl)-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile
Overview
Description
9-amino-11-oxo-7-(3,4,5-trimethoxyphenyl)-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as amino, oxo, and cyano groups, as well as a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group or the oxo group to a carboxylic acid.
Reduction: : Reduction of the cyano groups to primary amines.
Substitution: : Replacement of the trimethoxyphenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives or carboxylic acids.
Reduction: : Primary amines.
Substitution: : Derivatives with different functional groups replacing the trimethoxyphenyl moiety.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent, possibly in cancer treatment or as an anti-inflammatory drug.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzothiazines or compounds with trimethoxyphenyl groups, but the presence of both amino and cyano groups in this particular structure sets it apart. Some similar compounds might be:
2-Amino-7-methyl-5-oxo-6-(3-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl): : A related compound with a different core structure.
3-(3,4,5-Trimethoxyphenyl)propionic acid: : A simpler compound with a similar trimethoxyphenyl group.
Properties
IUPAC Name |
9-amino-11-oxo-7-(3,4,5-trimethoxyphenyl)-7H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-29-16-8-12(9-17(30-2)20(16)31-3)19-14(10-24)21(26)27-22(28)13-6-4-5-7-18(13)32-23(27)15(19)11-25/h4-9,19H,26H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYJZYRYPDUBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(N3C(=C2C#N)SC4=CC=CC=C4C3=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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